molecular formula C18H20ClNO2S B2680675 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide CAS No. 2034517-91-2

2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Cat. No. B2680675
CAS RN: 2034517-91-2
M. Wt: 349.87
InChI Key: UTFUYPDAJLTQRU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in B-cell receptor signaling and is involved in various diseases, including B-cell malignancies and autoimmune disorders. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally related to “2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide” focuses on their synthesis and structural characterization. For example, studies have detailed the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, showcasing methodologies that could be applied to the synthesis of related compounds. These methods emphasize the role of such compounds in the development of new materials and pharmaceuticals through the investigation of their chemical properties and reactivity (Tao Jian-wei, 2009).

Potential Biological Activities

Several studies have synthesized and evaluated the biological activities of compounds bearing resemblance in structural motifs to “2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide”. This includes the exploration of anticancer, antimicrobial, and herbicidal activities. For instance, the creation of new thiophene derivatives has been undertaken with the aim of discovering compounds with significant anticancer properties (A. Atta, E. Abdel‐Latif, 2021). Additionally, the synthesis of various acetamide derivatives has been reported, with some exhibiting antimicrobial activity, thus suggesting the potential of such compounds in the development of new antibiotics or antiseptics (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).

Applications in Herbicide Development

The metabolism and mode of action of chloroacetanilide herbicides have been a subject of study, providing insights into the selective phytotoxicity mechanisms. These studies contribute to understanding how structural analogs of “2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide” might act as herbicides, highlighting the significance of metabolic pathways in developing selective and effective agricultural chemicals (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-15-3-5-16(6-4-15)22-11-17(21)20-13-18(8-1-2-9-18)14-7-10-23-12-14/h3-7,10,12H,1-2,8-9,11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFUYPDAJLTQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

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